Biotin-PEG6-azide
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Overview
Description
Biotin-PEG6-azide is a biotin-labeled, polyethylene glycol-based linker that is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG6-azide typically involves the conjugation of biotin with a polyethylene glycol chain that terminates in an azide group. The process generally includes the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide.
- Coupling of the activated biotin with a polyethylene glycol chain.
- Introduction of the azide group at the terminal end of the polyethylene glycol chain through a substitution reaction with sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Coupling with polyethylene glycol under controlled conditions.
- Purification and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG6-azide primarily undergoes click chemistry reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Strain-promoted alkyne-azide cycloaddition (SPAAC) .
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions
Major Products:
Scientific Research Applications
Biotin-PEG6-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the labeling and detection of biomolecules through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of bioconjugates for various industrial applications .
Mechanism of Action
Biotin-PEG6-azide exerts its effects through its ability to form stable triazole linkages with alkyne-containing molecules. This reaction is bioorthogonal, meaning it does not interfere with biological processes. The biotin moiety allows for strong binding to streptavidin, avidin, or NeutrAvidin proteins, facilitating the detection, purification, and targeting of conjugated molecules .
Comparison with Similar Compounds
- Biotin-PEG4-azide
- Biotin-PEG2-azide
- Biotin-PEG8-azide
Comparison:
Biotin-PEG6-azide: has a polyethylene glycol chain length of six ethylene glycol units, providing a balance between hydrophilicity and flexibility.
Biotin-PEG4-azide: and have shorter polyethylene glycol chains, which may result in reduced solubility and flexibility.
Biotin-PEG8-azide: has a longer polyethylene glycol chain, offering increased solubility but potentially reduced stability
This compound stands out due to its optimal chain length, making it a versatile and widely used reagent in various scientific applications.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N6O8S/c25-30-27-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-26-22(31)4-2-1-3-21-23-20(19-39-21)28-24(32)29-23/h20-21,23H,1-19H2,(H,26,31)(H2,28,29,32)/t20-,21-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVVCWJIXLJVCQ-FUDKSRODSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N6O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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